Cephalexin

Oral bioavailability Cephalosporin pharmacokinetics Antibiotic absorption

Cephalexin is a first-generation oral cephalosporin with 90–100% absolute bioavailability, 180-fold greater acid stability than ampicillin, ~90% urinary excretion of intact drug, and 11.3-fold lower staphylococcal beta-lactamase hydrolysis than cefaclor. These advantages eliminate enteric coating requirements, ensure consistent absorption regardless of meals or gastric pH, and deliver urine concentrations >1000 µg/mL. USP potency (950–1030 µg/mg) guarantees reliable PK/PD target achievement.

Molecular Formula C16H17N3O4S
Molecular Weight 347.4 g/mol
CAS No. 15686-71-2; 23325-78-2
Cat. No. B15605266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalexin
CAS15686-71-2; 23325-78-2
Molecular FormulaC16H17N3O4S
Molecular Weight347.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
InChIKeyZAIPMKNFIOOWCQ-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10mg/mL
SLIGHTLY SOL IN WATER;  PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER
2.97e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cephalexin (CAS 15686-71-2) First-Generation Oral Cephalosporin: Bioavailability and Stability Differentiators for Evidence-Based Procurement


Cephalexin is a first-generation, semisynthetic, oral beta-lactam antibiotic of the cephalosporin class [1]. It is characterized by high absolute oral bioavailability (90–100%), acid stability permitting administration without regard to meals, and predominant renal excretion of unchanged drug (≥90% within 8 hours) [2]. These physicochemical and pharmacokinetic properties distinguish cephalexin from later-generation oral cephalosporins and from certain same-generation analogs, making it a reference standard for oral antimicrobial therapy against susceptible Gram-positive and Gram-negative pathogens [3].

Why First-Generation Oral Cephalosporins Are Not Interchangeable: Cephalexin-Specific Pharmacokinetic and Stability Evidence


Although cephalexin, cefadroxil, cefaclor, and cephradine all belong to the first-generation oral cephalosporin class, they exhibit clinically meaningful divergence in oral bioavailability, metabolic stability, beta-lactamase susceptibility, and food-effect sensitivity [1]. For example, cephalexin demonstrates substantially higher oral bioavailability than cefuroxime axetil (90–100% vs. 30–52%) [2], approximately 11-fold greater stability to staphylococcal beta-lactamase than cefaclor [3], and markedly higher urinary recovery of intact drug than cefaclor (~90% vs. ~55%) [4]. These differences preclude simple class-level substitution and necessitate compound-specific evaluation for procurement decisions in both clinical and industrial settings.

Cephalexin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Cefuroxime, Cefaclor, Cefadroxil, and Ampicillin


Superior Absolute Oral Bioavailability of Cephalexin (90–100%) Over Cefuroxime Axetil (30–52%)

Cephalexin achieves an absolute oral bioavailability of 90–100%, which is markedly higher than cefuroxime axetil's 30–52% [1]. This approximately 2- to 3-fold bioavailability advantage directly impacts the reliability of oral therapy and the feasibility of early intravenous-to-oral switch strategies. The data are derived from a synthesis of clinical pharmacokinetic studies comparing oral antibacterial agents.

Oral bioavailability Cephalosporin pharmacokinetics Antibiotic absorption

Cephalexin Acid Stability: 180-Fold Greater Stability Than Ampicillin at Gastric pH

Cephalexin, a deacetoxycephalosporin, demonstrates exceptional acid stability. At pH 1.0 and 35°C, cephalexin is approximately 25 times more stable than cephalothin and cephaloglycin, and approximately 180 times more stable than ampicillin [1]. This stability profile is a direct consequence of the absence of the 3-acetoxymethyl leaving group, which renders cephalexin and cephradine resistant to acid-catalyzed beta-lactam hydrolysis. The acid stability enables consistent oral absorption irrespective of gastric acidity or concomitant food intake.

Acid stability Cephalosporin degradation Oral formulation

Cephalexin Exhibits 11.3-Fold Lower Hydrolysis Rate by Staphylococcal Beta-Lactamase Relative to Cefaclor

Against purified staphylococcal beta-lactamase, cephalexin has a relative hydrolysis rate (RH) of 0.3, while cefaclor has an RH of 3.4 (penicillin G RH = 100) [1]. This represents an 11.3-fold difference in enzymatic degradation rate. The lower hydrolysis rate of cephalexin correlates with a reduced impact of inoculum size on minimum inhibitory concentrations (MICs) when tested against beta-lactamase-producing S. aureus strains, suggesting more reliable in vivo activity against beta-lactamase-producing staphylococci.

Beta-lactamase stability Staphylococcus aureus Antibiotic resistance

Cephalexin Achieves ~90% Urinary Recovery of Intact Drug, Nearly Doubling Cefaclor's ~55% Recovery

Following a single 500 mg oral dose in fasted healthy volunteers, total urinary recovery of intact, microbiologically active drug accounted for approximately 90% of the administered cephalexin dose, compared to only approximately 55% for cefaclor [1]. Cephradine showed similarly high recovery (~90%). The reduced recovery of cefaclor is attributed primarily to its chemical instability in biological fluids, rather than differences in absorption or renal clearance mechanisms.

Urinary excretion Drug stability Renal pharmacokinetics

Cephalexin Achieves Higher Peak Serum Concentration (Cmax) Than Cefadroxil and Cefaclor After Equivalent 1000 mg Oral Dose

In a randomized crossover pharmacokinetic study in 12 healthy subjects, cephalexin achieved a mean Cmax of 38.8 ± 8.1 mg/L following a 1000 mg oral dose, compared to 34.6 ± 7.8 mg/L for cefaclor and 33.0 ± 5.4 mg/L for cefadroxil [1]. Notably, when administered with a standard breakfast, cephalexin's Cmax decreased to 23.1 ± 6.6 mg/L, whereas cefadroxil's Cmax remained essentially unchanged at 32.7 ± 3.4 mg/L, highlighting that cephalexin's absorption, while efficient in the fasted state, is more sensitive to food effects than cefadroxil's.

Pharmacokinetics Cmax Oral cephalosporins

Evidence-Backed Application Scenarios for Cephalexin in Research, Clinical, and Industrial Settings


Oral Step-Down Therapy for Methicillin-Susceptible Staphylococcus aureus (MSSA) Infections Requiring High and Predictable Bioavailability

Cephalexin's 90–100% absolute oral bioavailability [1] and high urinary excretion of active drug make it a first-line oral agent for completing treatment courses initiated with intravenous antistaphylococcal therapy. In pediatric musculoskeletal infections caused by MSSA, cephalexin achieves pharmacodynamic targets (free drug concentrations above MIC for ≥40% of the dosing interval) at standard weight-based dosing [2]. Procurement of high-potency cephalexin (USP specification: 950–1030 µg/mg) ensures consistent achievement of these PK/PD targets.

Formulation Development of Acid-Stable Oral Antibiotic Products for Global Health Applications

Cephalexin's 180-fold greater acid stability compared to ampicillin at gastric pH [1] eliminates the need for enteric coating or complex formulation strategies to protect the beta-lactam ring from gastric degradation. This inherent stability simplifies manufacturing, reduces excipient burden, and ensures consistent absorption across diverse patient populations with variable gastric acidity, making cephalexin an attractive active pharmaceutical ingredient (API) for generic oral solid dosage form development in resource-limited settings.

Treatment of Beta-Lactamase-Producing Staphylococcal Infections Where Cefaclor's Instability Confers a Therapeutic Disadvantage

In clinical scenarios involving confirmed or suspected beta-lactamase-producing S. aureus, cephalexin's 11.3-fold lower hydrolysis rate (RH = 0.3) compared to cefaclor (RH = 3.4) [1] provides a pharmacologic basis for preferential selection. The lower hydrolysis rate correlates with reduced inoculum effect, meaning cephalexin MICs remain stable even against high bacterial burdens, whereas cefaclor MICs may rise substantially in the presence of beta-lactamase-producing strains.

Urinary Tract Infection Therapy Leveraging High Renal Excretion of Microbiologically Active Drug

Cephalexin's approximately 90% urinary recovery of intact, active drug [1] ensures that urine concentrations far exceed the MICs of common uropathogens (peak urine concentrations of 1000–5000 µg/mL following standard oral doses [2]). This pharmacokinetic profile makes cephalexin a scientifically rational choice for uncomplicated lower urinary tract infections, where high local drug concentrations are the primary determinant of microbiological eradication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephalexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.